molecular formula C14H16N2O5S B2944622 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide CAS No. 899757-08-5

2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide

Cat. No.: B2944622
CAS No.: 899757-08-5
M. Wt: 324.35
InChI Key: HXSWUZSCUARRFR-UHFFFAOYSA-N
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Description

2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound belongs to the class of isothiazolones and has shown promising results in various studies.

Scientific Research Applications

Antioxidant Capacity and Reaction Pathways

Research on antioxidants showcases a comparative analysis with compounds like 2,2′-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS), where the reaction pathways of ABTS/potassium persulfate decolorization assay have been explored. This study illuminates the specific reactions, such as coupling, that might bias comparisons between antioxidants, thereby suggesting a nuanced understanding of antioxidant capacity assays and their implications for similar compounds (Ilyasov et al., 2020).

Pharmacological Interests of Morpholine Derivatives

The pharmacological landscape has been enriched by studies on morpholine derivatives, highlighting their broad spectrum of activities. These studies underscore the significance of morpholine and its analogs in developing novel therapeutics, with particular attention to their role in addressing a wide array of health conditions. This research trajectory underscores the potential of morpholine-based compounds in pharmaceutical applications, reflecting on the chemical's versatility and its implications for drug development (Asif & Imran, 2019).

Environmental and Ecological Implications

The environmental and ecological dimensions of compounds like 2-(3-morpholino-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide are critically examined through studies on the photocatalytic degradation of pollutants. These investigations reveal the intricate pathways and by-products of degradation processes, emphasizing the compound's role in mitigating environmental pollutants and its broader ecological impacts. Such research not only contributes to our understanding of chemical degradation in environmental settings but also informs strategies for pollution management and remediation efforts (Pichat, 1997).

Mechanism of Action

Target of Action

Morpholine derivatives have been found to inhibit tyrosine kinases such asHER-2 , EGFR , and ErbB-4 . These proteins play crucial roles in cell growth and proliferation, making them potential targets for cancer therapies.

Mode of Action

Morpholine derivatives have been reported to act as irreversible inhibitors of tyrosine kinases . This suggests that the compound may bind to these enzymes and modify them in a way that permanently deactivates their catalytic activity.

Properties

IUPAC Name

2-(3-morpholin-4-yl-3-oxopropyl)-1,1-dioxo-1,2-benzothiazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O5S/c17-13(15-7-9-21-10-8-15)5-6-16-14(18)11-3-1-2-4-12(11)22(16,19)20/h1-4H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXSWUZSCUARRFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CCN2C(=O)C3=CC=CC=C3S2(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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